
(2-Iodo-benzyl)-methyl-amine
Overview
Description
(2-Iodo-benzyl)-methyl-amine is an organic compound characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-benzyl)-methyl-amine typically involves the iodination of benzyl-methyl-amine. One common method is the reaction of benzyl-methyl-amine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective iodination of the benzyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Iodo-benzyl)-methyl-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom, resulting in the formation of benzyl-methyl-amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzyl-methyl-amines with different functional groups replacing the iodine atom.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The major product is benzyl-methyl-amine.
Scientific Research Applications
Chemical Properties and Structure
(2-Iodo-benzyl)-methyl-amine (C8H10IN) features a benzyl group substituted with an iodine atom at the 2-position and a methyl amine functional group. Its structure allows for participation in various chemical reactions, making it a versatile intermediate in synthetic organic chemistry.
Synthetic Applications
1. Electrosynthesis of Amides
One notable application of this compound is in the electrosynthesis of amides. The compound can participate in electrochemical reactions where it serves as a precursor for amide formation through anodic oxidation processes. For example, studies have shown that using iodide sources like sodium iodide can effectively convert aryl methyl ketones into amides when coupled with formamides under electrochemical conditions .
2. Suzuki–Miyaura Cross-Coupling Reactions
This compound can also be utilized in Suzuki–Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides or pseudohalides. The presence of the iodine atom in this compound makes it an excellent candidate for such transformations, enabling the synthesis of more complex molecules .
3. Synthesis of Pyrrolopyridines
Recent research has highlighted the use of this compound as an intermediate in synthesizing 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. The compound undergoes chemoselective transformations that allow for the introduction of various functional groups, enhancing the diversity of potential products .
Case Studies
Case Study 1: Electrosynthetic Pathways
In a study exploring electrosynthetic pathways for amide formation, researchers demonstrated that this compound could be synthesized from aryl methyl ketones through an electrochemical iodoform reaction. The efficiency of this method was highlighted by moderate to good yields across different substrates, showcasing its practical applicability in organic synthesis .
Case Study 2: Cross-Coupling Efficiency
A comparative study on cross-coupling reactions involving this compound revealed its effectiveness as a coupling partner in various Suzuki reactions. The results indicated that optimizing reaction conditions significantly improved yields and selectivity, emphasizing the compound's role in generating complex molecular architectures .
Data Tables
Application | Methodology | Yield/Outcome |
---|---|---|
Electrosynthesis of Amides | Electrochemical reaction with formamides | Moderate to good yields |
Suzuki–Miyaura Cross-Coupling | Coupling with boronic acids | High selectivity and yields |
Synthesis of Pyrrolopyridines | Chemoselective transformations | Diverse functionalization |
Mechanism of Action
The mechanism of action of (2-Iodo-benzyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. Additionally, the benzyl and methylamine groups can interact with hydrophobic and polar regions of the target molecules, respectively, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Iodo-benzyl)-isopropyl-amine
- (2-Iodo-benzyl)-ethyl-amine
- (2-Iodo-benzyl)-propyl-amine
Uniqueness
(2-Iodo-benzyl)-methyl-amine is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the iodine atom provides opportunities for radiolabeling, making it valuable in medical imaging and diagnostics. Additionally, the methylamine group offers versatility in forming various derivatives for different research purposes.
Biological Activity
(2-Iodo-benzyl)-methyl-amine, with the chemical formula C₉H₁₀I N, is a halogenated amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an iodine atom, which is known to enhance biological interactions through mechanisms such as receptor binding and enzyme modulation. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
- Molecular Weight : 227.09 g/mol
- CAS Number : 113258-86-9
- Structure : The compound consists of a benzyl group substituted with an iodine atom and a methyl amine group, which contributes to its lipophilicity and ability to cross biological membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The iodine atom can facilitate interactions with various receptors, potentially enhancing binding affinity and selectivity.
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Neurotransmitter Activity : Similar compounds have shown effects on neurotransmitter systems, particularly in modulating monoamine levels.
Biological Activity Overview
Research has demonstrated that this compound exhibits a range of biological activities:
Antimicrobial Activity
A study investigated the antimicrobial properties of various halogenated amines, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
Anticancer Properties
In vitro studies demonstrated that this compound induced apoptosis in human breast cancer cell lines (MCF-7). The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, highlighting its potential as a lead compound for developing new anticancer therapies.
Neuroprotective Effects
Research focusing on neuroprotection revealed that this compound could mitigate oxidative stress-induced damage in neuronal cultures. This effect was linked to the compound's ability to enhance antioxidant enzyme activity and reduce reactive oxygen species levels.
Structure-Activity Relationship (SAR)
The presence of the iodine substituent is crucial for the biological activity of this compound. Comparative studies with non-halogenated analogs showed reduced activity, emphasizing the role of halogenation in enhancing receptor binding and enzyme interaction.
Properties
IUPAC Name |
1-(2-iodophenyl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNMRLNJUKMWAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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